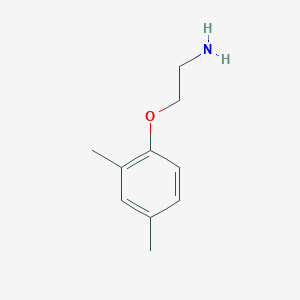

2-(2,4-Dimethylphenoxy)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dimethylphenoxy)ethanamine is a compound that is related to various research studies focusing on the synthesis and analysis of similar organic molecules. Although the provided papers do not directly discuss 2-(2,4-Dimethylphenoxy)ethanamine, they provide insights into the synthesis and properties of structurally related compounds. These studies contribute to the broader understanding of the chemical behavior and characteristics of compounds with similar functional groups and molecular frameworks.

Synthesis Analysis

The synthesis of related compounds, such as 1,2-Di(2,4-dimethylphenylimino)ethane, involves classical organic synthesis techniques. For instance, the electrochemical behavior of this compound was investigated after its synthesis, which involved voltammetry and coulometry methods . Another related compound, 1,2-Bis(3,4-dimethylphenyl)ethane, was synthesized using Friedel-Crafts alkylation, a common method in organic chemistry for forming carbon-carbon bonds, indicating the potential for similar synthetic routes to be applicable to 2-(2,4-Dimethylphenoxy)ethanamine .

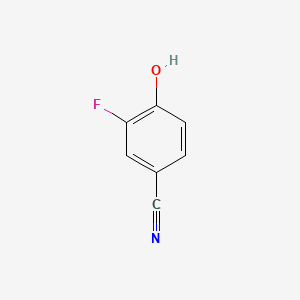

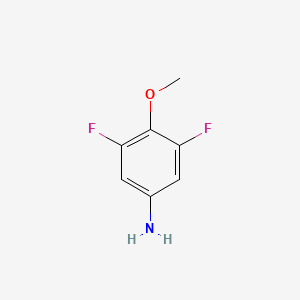

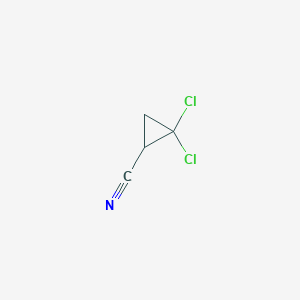

Molecular Structure Analysis

The molecular structure and properties of compounds similar to 2-(2,4-Dimethylphenoxy)ethanamine have been studied using techniques like X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory (DFT) have supported experimental results, providing a comprehensive understanding of the molecular geometry and electronic structure . These methods are crucial for determining the molecular structure of 2-(2,4-Dimethylphenoxy)ethanamine and predicting its reactivity.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various mechanisms. For example, the electrochemical reduction of 1,2-Di(2,4-dimethylphenylimino)ethane suggests a mechanism where radicals couple to form dimers . This insight into the reactivity of similar compounds can help predict the types of chemical reactions that 2-(2,4-Dimethylphenoxy)ethanamine might undergo, such as radical formation and subsequent coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(2,4-Dimethylphenoxy)ethanamine can be inferred from experimental and computational studies. For instance, the crystallographic data of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone provide information on the solid-state structure, which can be related to the physical properties such as melting point and solubility . The vibrational spectroscopy data contribute to understanding the chemical properties, such as reactivity and stability, by identifying characteristic frequencies associated with different functional groups.

Applications De Recherche Scientifique

Neurochemical Pharmacology of Psychoactive Substituted Phenethylamines

Research has focused on understanding the mechanisms of action of substituted N-benzylphenethylamines, which include compounds with structural similarities to "2-(2,4-Dimethylphenoxy)ethanamine." These studies have revealed that such compounds are high potency agonists at 5-HT2A receptors, a property that contributes to their hallucinogenic effects. This information is valuable for understanding the potential therapeutic applications of these compounds in modulating serotonergic systems (Eshleman et al., 2018).

Analytical Characterization of Hallucinogenic Derivatives

There has been significant effort in the analytical characterization of hallucinogenic substances, including N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. These studies provide methodologies for identifying active components in seized drug samples, contributing to forensic analysis and public safety efforts (Zuba & Sekuła, 2013).

Legal and Regulatory Perspectives

The legal status and regulatory controls of synthetic phenethylamines, including substances structurally related to "2-(2,4-Dimethylphenoxy)ethanamine," have been topics of discussion. Placement of these compounds into Schedule I of the Controlled Substances Act emphasizes the need for ongoing research to understand their effects and potential risks (Federal Register, 2016).

Metabolism and Toxicological Analysis

Studies on the in vivo metabolism of psychoactive phenethylamines in animal models provide insights into their pharmacokinetics and potential toxicological profiles. These findings are critical for the development of therapeutic applications and for assessing the risks associated with exposure (Kanamori et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 2-(2,4-Dimethylphenoxy)ethanamine is the KCNQ family of potassium ion channels . These channels play a crucial role in the repolarization of action potentials in cells .

Mode of Action

2-(2,4-Dimethylphenoxy)ethanamine interacts with its targets by enhancing the function of mutated KCNQ to restore normal action potentials . The compound targets site E160 on KCNQ, a known binding site for PIP2 and ATP .

Result of Action

The molecular and cellular effects of 2-(2,4-Dimethylphenoxy)ethanamine’s action involve the restoration of normal action potentials in cells with mutated KCNQ . This could potentially alleviate conditions like Long QT Syndrome, which is characterized by changes in action potential duration .

Propriétés

IUPAC Name |

2-(2,4-dimethylphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMWXJLUFMRFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenoxy)ethanamine | |

CAS RN |

50912-65-7 |

Source

|

| Record name | 2-(2,4-Dimethylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50912-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)

![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride](/img/structure/B1304104.png)

![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)

![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)